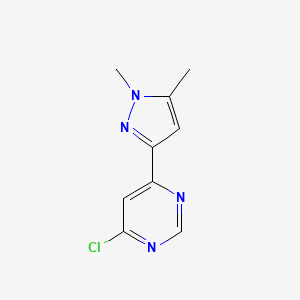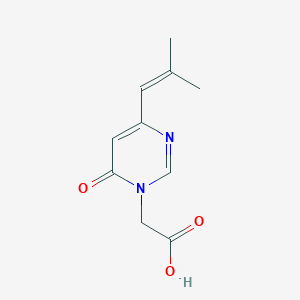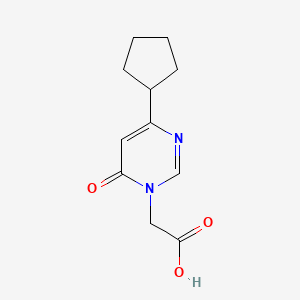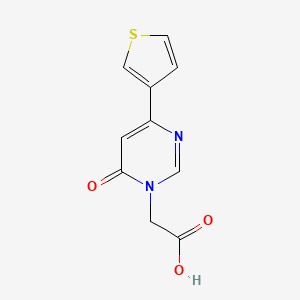
6-((4-Chlorophenethyl)amino)pyridazin-3-ol
Descripción general
Descripción
Synthesis Analysis
Pyridazine synthesis involves several methods. One such method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Pyridazinone Derivatives Synthesis : Research has explored the synthesis of novel pyridazinone derivatives due to their pharmacological significance. For example, studies have developed methods for synthesizing pyridazino-fused ring systems, highlighting the versatility of pyridazinones in medicinal chemistry. These methods often involve multi-step synthetic pathways that provide access to variously substituted pyridazinone compounds (Károlyházy et al., 2001; Wlochal & Bailey, 2015).
Regiospecific Synthesis : Studies have described the regiospecific synthesis of 6-amino-5-hydroxypyridazin-3(2H)-ones, showcasing the chemical versatility of pyridazinone scaffolds for further functionalization. These compounds have been prepared through condensation reactions, demonstrating their utility in creating diverse chemical entities (Dragovich et al., 2008).
Potential Applications
Antimicrobial Activity : Pyridazinone derivatives have been synthesized and tested for their antimicrobial properties against various microorganisms. The design and synthesis of these compounds involve modifications to enhance their biological activities, highlighting their potential in developing new antimicrobial agents (El-Mariah et al., 2006).
Antioxidant and Anticancer Agents : Pyridazinone derivatives have also been evaluated for their antioxidant and anticancer activities. Research in this area focuses on synthesizing novel compounds with potential therapeutic applications, including antiangiogenic properties and the ability to inhibit cancer cell proliferation (Kamble et al., 2015).
Base Oil Improvement : In addition to biomedical applications, pyridazinone derivatives have been investigated for their utility in improving the properties of base oils. Studies have demonstrated the effectiveness of these compounds as antioxidants in base oils, showcasing their potential in industrial applications (Nessim, 2017).
Mecanismo De Acción
Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(17)16-15-11/h1-6H,7-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFFABSVVLYGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Chlorophenethyl)amino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



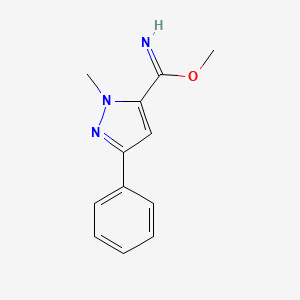
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)
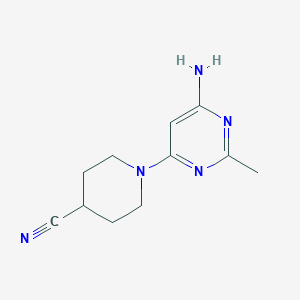
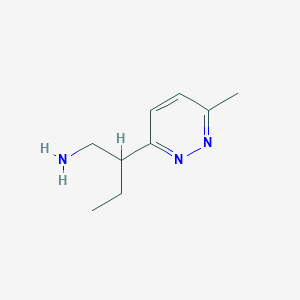

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)
